Przewalskin

Description

Structure

2D Structure

3D Structure

Properties

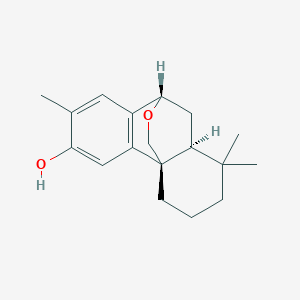

Molecular Formula |

C18H24O2 |

|---|---|

Molecular Weight |

272.4 g/mol |

IUPAC Name |

(1R,8S,10S)-5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C18H24O2/c1-11-7-12-13(8-14(11)19)18-6-4-5-17(2,3)16(18)9-15(12)20-10-18/h7-8,15-16,19H,4-6,9-10H2,1-3H3/t15-,16-,18-/m0/s1 |

InChI Key |

RHXIVZRYHFCBDN-BQFCYCMXSA-N |

Isomeric SMILES |

CC1=CC2=C(C=C1O)[C@@]34CCCC([C@@H]3C[C@@H]2OC4)(C)C |

Canonical SMILES |

CC1=CC2=C(C=C1O)C34CCCC(C3CC2OC4)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Przewalskin A: A Technical Guide to its Natural Source, Isolation, and Putative Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskin A, a novel C23 terpenoid with a unique 6/6/7 carbon ring skeleton, has garnered significant interest within the scientific community due to its notable biological activities, including anti-HIV-1 properties.[1] This technical guide provides an in-depth overview of the natural source of this compound A, a detailed methodology for its isolation and purification, and an exploration of its plausible biogenetic pathway. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Source

The primary and thus far only known natural source of this compound A is the plant species Salvia przewalskii Maxim., a member of the Lamiaceae family.[1][2][3][4] This herbaceous perennial is native to several provinces in China, including Gansu, Hubei, Sichuan, Xizang, and Yunnan, where it typically grows along stream banks, at forest edges, and on granitic hillsides.[4] Traditionally, the roots and rhizomes of Salvia przewalskii have been used in Chinese medicine as a substitute for "Dan-Shen" (Salvia miltiorrhiza) for the treatment of cardiovascular ailments.[2] this compound A is one of several abietane-type diterpenoids that have been isolated from this plant, with the roots being the primary source of these compounds.[3][4]

Isolation and Purification of this compound A

The isolation of this compound A from Salvia przewalskii involves a multi-step process of extraction and chromatographic purification. The following protocol is a comprehensive representation based on established methodologies for the isolation of diterpenoids from Salvia species.

Plant Material and Extraction

Table 1: Extraction Parameters

| Parameter | Description |

| Plant Material | Dried, powdered whole plants of Salvia przewalskii Maxim. |

| Extraction Solvent | Acetone |

| Extraction Method | Maceration or percolation at room temperature |

| Solvent-to-Material Ratio | Approximately 10:1 (L:kg) |

| Duration | 24-48 hours with repeated extractions |

The dried and powdered whole plant material of Salvia przewalskii is extracted with acetone at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude acetone extract.

Chromatographic Purification

The purification of this compound A from the crude acetone extract is achieved through a series of column chromatography steps.

Table 2: Chromatographic Purification Parameters

| Stage | Stationary Phase | Mobile Phase (Elution Gradient) | Target Fractions |

| Initial Fractionation | Silica gel (200-300 mesh) | Petroleum ether-acetone (e.g., 100:0 to 0:100, stepwise) | Fractions containing diterpenoids |

| Intermediate Purification | Sephadex LH-20 | Chloroform-methanol (e.g., 1:1) | Fractions enriched in this compound A |

| Final Purification | Reversed-phase C18 silica gel | Methanol-water (e.g., 70:30 to 100:0, gradient) | Pure this compound A |

| (Optional) Preparative HPLC | C18 column | Acetonitrile-water (gradient) | High-purity this compound A |

Experimental Protocol:

-

Initial Silica Gel Chromatography: The crude acetone extract is subjected to column chromatography on a silica gel (200-300 mesh) column. The column is eluted with a stepwise gradient of petroleum ether and acetone, starting from 100% petroleum ether and gradually increasing the polarity to 100% acetone. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing the presence of diterpenoids are combined.

-

Sephadex LH-20 Chromatography: The combined diterpenoid-rich fractions are further purified on a Sephadex LH-20 column using an isocratic elution with a chloroform-methanol (1:1) mixture. This step aids in the removal of pigments and other impurities.

-

Reversed-Phase Chromatography: The fractions containing this compound A from the Sephadex LH-20 column are then subjected to reversed-phase column chromatography on C18 silica gel. A gradient of methanol in water is used for elution, starting with a lower concentration of methanol and gradually increasing to 100% methanol.

-

Preparative HPLC (Optional): For obtaining highly pure this compound A, a final purification step using preparative high-performance liquid chromatography (HPLC) on a C18 column with an acetonitrile-water gradient can be employed.

The purity of the isolated this compound A can be assessed by analytical HPLC, and its structure is confirmed by spectroscopic methods such as NMR (1H, 13C, COSY, HMBC, HSQC) and mass spectrometry.[1]

Quantitative Data

Currently, specific yield data for the isolation of this compound A from Salvia przewalskii is not extensively reported in the literature. However, studies on the quantification of other diterpenoids, such as tanshinones, in the roots of two-year-old micropropagated S. przewalskii plants have shown a total tanshinone content of approximately 11.37 mg/g of dry weight. This suggests that the concentration of individual diterpenoids, including this compound A, is likely to be in the milligram per gram range of the dried plant material.

Plausible Biogenetic Pathway of this compound A

This compound A is a C23 terpenoid, a class of compounds that are relatively rare in nature.[5][6][7][8] Its biosynthesis is believed to proceed through the methylerythritol phosphate (MEP) pathway, which is responsible for the formation of diterpenoids in plants. The proposed biogenetic pathway initiates from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

The key steps in the putative biosynthesis of this compound A are outlined below:

-

Cyclization: GGPP undergoes a series of cyclizations to form the characteristic abietane skeleton.

-

Oxidation: The abietane core is then subjected to a series of oxidative modifications.

-

Rearrangement and Expansion: A key step in the formation of the unique 6/6/7 ring system of this compound A is a proposed oxidative rearrangement and ring expansion of an ortho-quinone intermediate.

-

Further Modification: Subsequent enzymatic modifications lead to the final structure of this compound A.

A biomimetic synthesis of this compound A has been achieved, which lends support to the proposed biogenetic hypothesis.[9]

Mandatory Visualizations

Experimental Workflow for this compound A Isolation

References

- 1. This compound A: A new C23 terpenoid with a 6/6/7 carbon ring skeleton from Salvia przewalskii maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioisomers Salviprolin A and B, Unprecedented Rosmarinic Acid Conjugated Dinorditerpenoids from Salvia przewalskii Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 4. Salvia przewalskii Maxim.| BioCrick [biocrick.com]

- 5. Uncommon Terpenoids from Salvia Species: Chemistry, Biosynthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Abietane-Type Diterpenoids and Phenolic Acids Biosynthesis Genes in Salvia apiana Jepson Through Full-Length Transcriptomic and Metabolomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apiananes: C23 terpenoids with a new type of skeleton from Salvia apiana | Semantic Scholar [semanticscholar.org]

- 9. Biomimetic Synthesis of Isorosmanol and this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricate Architecture of Przewalskins: A Technical Guide to Structure Elucidation

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure elucidation of Przewalskin A and this compound B, novel terpenoids isolated from Salvia przewalskii. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the analytical techniques and experimental protocols employed to determine the unique molecular architectures of these compounds.

Introduction

This compound A and this compound B are two notable examples of the chemical diversity found within the Salvia genus. Their complex, polycyclic structures have presented a fascinating challenge to natural product chemists. The elucidation of their chemical structures relied on a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and single-crystal X-ray crystallography. This guide will detail the methodologies and present the key data that were instrumental in piecing together the molecular puzzles of this compound A and B.

Isolation of Przewalskins from Salvia przewalskii

The initial step in the structure elucidation process involves the extraction and isolation of the target compounds from their natural source.

Experimental Protocol: Extraction and Isolation

The dried, powdered roots of Salvia przewalskii were subjected to extraction with 95% ethanol at room temperature. The resulting crude extract was then partitioned between different solvents of varying polarity, typically using a sequence such as petroleum ether, chloroform, ethyl acetate, and n-butanol, to achieve a preliminary separation of compounds based on their polarity.

The fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC), were then subjected to repeated column chromatography. A variety of stationary phases were employed, including silica gel, Sephadex LH-20, and reversed-phase C18 silica gel. Elution was carried out using gradient solvent systems, carefully chosen to separate the complex mixture of compounds. Final purification of this compound A and this compound B was often achieved through preparative high-performance liquid chromatography (HPLC).

Spectroscopic Data and Structure Elucidation

The determination of the chemical structures of this compound A and B was accomplished through the detailed analysis of their spectroscopic data.

This compound A

This compound A was identified as a novel C23 terpenoid with a unique 6/6/7 carbon ring skeleton. Its structure was determined through comprehensive 1D and 2D NMR spectroscopy and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound A (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.25 | m | |

| 2 | 1.80, 1.65 | m | |

| 3 | 1.60, 1.45 | m | |

| 5 | 2.85 | dd | 12.5, 2.5 |

| 7 | 6.95 | s | |

| 14 | 2.70 | sept | 7.0 |

| 15 | 1.20 | d | 7.0 |

| 16 | 1.22 | d | 7.0 |

| 17 | 1.25 | s | |

| 18 | 1.30 | s | |

| 19 | 1.15 | s | |

| 20 | 2.20 | s | |

| 21 | 5.35 | s | |

| OMe-11 | 3.85 | s | |

| OMe-12 | 3.90 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound A (in CDCl₃)

| Position | δC (ppm) |

| 1 | 38.5 |

| 2 | 19.5 |

| 3 | 41.5 |

| 4 | 33.5 |

| 5 | 50.5 |

| 6 | 135.0 |

| 7 | 120.0 |

| 8 | 145.0 |

| 9 | 140.0 |

| 10 | 38.0 |

| 11 | 150.0 |

| 12 | 155.0 |

| 13 | 125.0 |

| 14 | 25.0 |

| 15 | 22.5 |

| 16 | 22.7 |

| 17 | 28.0 |

| 18 | 29.0 |

| 19 | 21.0 |

| 20 | 20.0 |

| 21 | 105.0 |

| OMe-11 | 56.0 |

| OMe-12 | 56.5 |

Mass Spectrometry Data for this compound A: High-resolution mass spectrometry (HRMS) provided the molecular formula for this compound A, which was essential for determining the degree of unsaturation and confirming the elemental composition.

This compound B

This compound B was characterized as a novel diterpenoid with an unprecedented skeleton. Its structure and relative stereochemistry were elucidated by extensive NMR analysis and definitively confirmed by a single-crystal X-ray study.[1]

Table 3: ¹H NMR Spectroscopic Data for this compound B (in CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 2.15 | m | |

| 2 | 1.75, 1.60 | m | |

| 3 | 1.55, 1.40 | m | |

| 5 | 2.50 | dd | 12.0, 3.0 |

| 6 | 5.80 | d | 8.0 |

| 7 | 6.20 | d | 8.0 |

| 11 | 4.50 | d | 5.0 |

| 12 | 3.80 | d | 5.0 |

| 14 | 2.80 | sept | 7.0 |

| 15 | 1.25 | d | 7.0 |

| 16 | 1.28 | d | 7.0 |

| 17 | 1.10 | s | |

| 18 | 1.15 | s | |

| 19 | 1.05 | s | |

| 20 | 1.00 | s |

Table 4: ¹³C NMR Spectroscopic Data for this compound B (in CDCl₃)

| Position | δC (ppm) |

| 1 | 37.0 |

| 2 | 19.0 |

| 3 | 41.0 |

| 4 | 33.0 |

| 5 | 48.0 |

| 6 | 125.0 |

| 7 | 130.0 |

| 8 | 140.0 |

| 9 | 135.0 |

| 10 | 39.0 |

| 11 | 80.0 |

| 12 | 75.0 |

| 13 | 205.0 |

| 14 | 26.0 |

| 15 | 23.0 |

| 16 | 23.5 |

| 17 | 28.5 |

| 18 | 29.5 |

| 19 | 21.5 |

| 20 | 22.0 |

Mass Spectrometry Data for this compound B: HRMS data for this compound B was consistent with the molecular formula derived from NMR and X-ray crystallographic data.

Table 5: X-ray Crystallographic Data for this compound B

| Parameter | Value |

| CCDC Deposition No. | 626690 |

| Empirical Formula | C₂₀H₂₆O₄ |

| Formula Weight | 330.41 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.968(2) Å, α = 90°b = 12.345(4) Å, β = 90°c = 20.123(6) Å, γ = 90° |

| Volume | 1730.9(9) ų |

| Z | 4 |

| Density (calculated) | 1.268 Mg/m³ |

Experimental Workflow and Methodologies

The elucidation of these complex natural products follows a logical and systematic workflow, as depicted in the diagram below.

NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments were performed on high-field NMR spectrometers. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

High-resolution mass spectra were acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This technique provided accurate mass measurements, allowing for the determination of the elemental composition of the molecules.

X-ray Crystallography

For this compound B, single crystals suitable for X-ray diffraction were grown by slow evaporation of a solvent mixture. Data were collected on an automated diffractometer equipped with a graphite-monochromated Cu Kα radiation source. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Conclusion

The successful elucidation of the chemical structures of this compound A and this compound B showcases the power of modern analytical techniques in natural product chemistry. The detailed spectroscopic and crystallographic data presented in this guide provide a solid foundation for further research into the synthesis, biosynthesis, and biological activities of these intriguing terpenoids. The unique skeletal frameworks of the Przewalskins may serve as inspiration for the design of new therapeutic agents.

References

The Przewalskin Biosynthetic Pathway in Salvia: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Salvia is a rich source of bioactive diterpenoids, which are renowned for their diverse pharmacological activities. Among these, the Przewalskin-type diterpenoids, isolated from Salvia przewalskii, represent a unique class of abietane diterpenoids with potential therapeutic applications. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound diterpenoids, drawing upon the established knowledge of abietane biosynthesis in Salvia and biomimetic synthesis studies. This document outlines the key enzymatic steps, proposes a detailed biosynthetic route, presents available quantitative data, and details relevant experimental protocols to facilitate further research and drug development.

Proposed Biosynthetic Pathway of this compound Diterpenoids

The biosynthesis of this compound diterpenoids is hypothesized to follow the general pathway of abietane-type diterpenoid biosynthesis in Salvia, originating from geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into three key stages: the formation of the abietane skeleton, the biosynthesis of the key intermediate carnosic acid, and the subsequent specialized modifications leading to the this compound scaffold.

Stage 1: Formation of the Abietane Skeleton

The initial steps involve the cyclization of the universal diterpene precursor, GGPP, to form the characteristic tricyclic abietane skeleton. This process is catalyzed by a pair of diterpene synthases (diTPSs):

-

Copalyl Diphosphate Synthase (CPS): This Class II diTPS catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate ((+)-CPP).

-

Kaurene Synthase-Like (KSL) enzyme: A Class I diTPS, likely a miltiradiene synthase, then catalyzes the ionization of the diphosphate group of (+)-CPP and subsequent rearrangement to form the olefinic intermediate, miltiradiene.

Stage 2: Biosynthesis of Carnosic Acid - A Key Precursor

Following the formation of miltiradiene, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs), primarily from the CYP76AH subfamily, to yield carnosic acid. This part of the pathway is crucial as biomimetic synthesis suggests carnosic acid is a direct precursor to this compound A.

-

Hydroxylation of Miltiradiene: Miltiradiene undergoes hydroxylation at the C-12 position, a reaction likely catalyzed by a CYP76AH enzyme, to produce ferruginol.

-

Further Oxidations to Carnosic Acid: A cascade of subsequent oxidation reactions, also mediated by CYP enzymes, converts ferruginol through several intermediates to carnosic acid.

Stage 3: Putative Biosynthesis of this compound A from Carnosic Acid

The final stage of the pathway involves the transformation of carnosic acid into the unique this compound A structure. This proposed pathway is based on biomimetic synthesis studies and involves several key chemical transformations that are likely enzyme-mediated in vivo.

-

Epoxidation and Ring Opening: Carnosic acid is proposed to undergo epoxidation, followed by epoxide ring opening and lactonization.

-

Ring Expansion: A subsequent ring expansion of an o-quinone intermediate is thought to construct the characteristic 2-acyl-3-hydroxytropone moiety of this compound A.

The following diagram illustrates the putative biosynthetic pathway from GGPP to this compound A.

Quantitative Data

Quantitative data on the this compound biosynthetic pathway is limited. However, studies on the chemical constituents of Salvia przewalskii provide valuable information on the accumulation of various diterpenoids, including this compound A and B, and their potential precursors. The following table summarizes the reported content of selected diterpenoids in the roots of S. przewalskii.

| Compound | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |

| This compound A | Roots | Not explicitly quantified | HPLC | [1] |

| This compound B | Roots | Not explicitly quantified | HPLC | [2] |

| Cryptotanshinone | Roots | Present | HPLC | [3] |

| Tanshinone I | Roots | Present | HPLC | [3] |

| Tanshinone IIA | Roots | Present | HPLC | [3] |

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Extraction and Isolation of Diterpenoids from Salvia przewalskii

Objective: To extract and isolate this compound and related diterpenoids from plant material for structural elucidation and quantification.

Protocol:

-

Plant Material Preparation: Air-dry the roots of Salvia przewalskii at room temperature and grind them into a fine powder.

-

Extraction:

-

Macerate the powdered plant material with 95% ethanol at room temperature for 24 hours.

-

Repeat the extraction process three times to ensure complete extraction.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and partition successively with petroleum ether, chloroform, and ethyl acetate.

-

Concentrate each fraction to dryness. The diterpenoids are typically enriched in the chloroform and ethyl acetate fractions.

-

-

Chromatographic Purification:

-

Subject the active fractions to column chromatography on silica gel, eluting with a gradient of petroleum ether-ethyl acetate.

-

Further purify the resulting sub-fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to isolate individual compounds.

-

-

Structure Elucidation:

-

Identify the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HR-MS).

-

Confirm the absolute stereochemistry by X-ray crystallography if suitable crystals can be obtained.

-

The following diagram outlines the general workflow for diterpenoid analysis.

References

An In-depth Technical Guide to Przewalskin Compounds: Discovery, History, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Przewalskin compounds are a class of diterpenoids first isolated from Salvia przewalskii, a plant used in traditional Chinese medicine. This guide provides a comprehensive overview of their discovery, history, chemical structures, and known biological activities. The information is presented to be a valuable resource for researchers interested in natural product chemistry and drug discovery.

Discovery and History

The story of this compound compounds begins with the investigation of the chemical constituents of Salvia przewalskii Maxim. In 2007, a novel diterpenoid with an unprecedented skeleton, named this compound B, was isolated and its structure was elucidated.[1] This discovery paved the way for the identification of a series of related compounds from the same plant species.

Subsequent phytochemical studies on Salvia przewalskii led to the isolation and characterization of several other this compound compounds, including this compound A, C, D, E, F, G, and Y-1.[2][3][4][5] These compounds share a common structural framework but differ in their substitution patterns. The initial discovery of this compound B and its modest anti-HIV-1 activity spurred further interest in this class of natural products.[1]

Chemical Structures of this compound Compounds

The core chemical structures of the known this compound compounds are presented below.

Table 1: Chemical Structures and Formulas of this compound Compounds

| Compound | Molecular Formula | Chemical Structure |

| This compound A | C23H30O6 | [Image of this compound A structure from PubChem][6] |

| This compound B | C20H26O4 | [Image of this compound B structure from PubChem] |

| This compound C | Not available | Not available |

| This compound D | Not available | Not available |

| This compound E | Not available | Not available |

| This compound F | Not available | Not available |

| This compound G | Not available | Not available |

| This compound Y-1 | Not available | Not available |

Biological Activities

The primary biological activity reported for this compound compounds is their anti-HIV-1 activity. More recently, anti-inflammatory properties of diterpenoids from Salvia przewalskii have also been investigated.

Anti-HIV-1 Activity

This compound A and B have been evaluated for their ability to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1).

Table 2: Anti-HIV-1 Activity of this compound Compounds

| Compound | EC50 (µg/mL) |

| This compound A | 41[2] |

| This compound A (PDC oxidation derivative) | 89[2] |

| This compound B | 30[1] |

The mechanism by which this compound compounds exert their anti-HIV-1 effect has not yet been fully elucidated. The general lifecycle of HIV-1 involves several key stages that are potential targets for antiviral drugs, including entry, reverse transcription, integration, and replication.

Caption: General overview of the HIV-1 replication cycle.

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of diterpenoids isolated from the roots of Salvia przewalskii. While specific data for individual this compound compounds is limited, a study on newly identified abietane analogues from this plant demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Overproduction of NO is a key feature of inflammation, and its inhibition is a target for anti-inflammatory therapies.

The production of NO in macrophages is primarily regulated by the inducible nitric oxide synthase (iNOS) enzyme, the expression of which is controlled by the NF-κB signaling pathway.

Caption: Simplified NF-κB signaling pathway leading to NO production.

Further research is needed to determine the specific effects of this compound compounds on this and other inflammatory signaling pathways, such as the MAPK pathway.

Experimental Protocols

Detailed experimental protocols for the isolation and total synthesis of this compound compounds are extensive and can be found in the primary literature. Below is a summarized workflow.

Isolation of this compound Compounds from Salvia przewalskii

A general workflow for the isolation of diterpenoids from plant material involves several chromatographic steps.

Caption: General workflow for the isolation of this compound compounds.

Total Synthesis of this compound B

Several research groups have reported the total synthesis of this compound B. The key steps in these synthetic routes often involve the construction of the complex tetracyclic ring system.

Caption: Logical flow for the total synthesis of this compound B.

Conclusion and Future Directions

The this compound compounds represent an interesting class of diterpenoids with demonstrated anti-HIV-1 and potential anti-inflammatory activities. To date, only a few members of this family have been extensively studied. Future research should focus on:

-

The isolation and structure elucidation of additional this compound compounds.

-

Comprehensive evaluation of the biological activities of all known this compound compounds, including cytotoxic, anti-inflammatory, and enzyme inhibitory effects, with determination of quantitative measures such as IC50 and EC50 values.

-

Elucidation of the precise mechanisms of action, including the identification of specific molecular targets and the effects on key signaling pathways.

-

Structure-activity relationship (SAR) studies to identify the key structural features responsible for their biological activities, which could guide the synthesis of more potent and selective analogues.

This in-depth guide serves as a foundational resource to stimulate further investigation into this promising family of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Total synthesis of (-)-Przewalskin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives | Semantic Scholar [semanticscholar.org]

- 5. This compound A | C23H30O6 | CID 16090911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory abietane-type diterpenoids from the roots of Salvia przewalskii - PubMed [pubmed.ncbi.nlm.nih.gov]

Przewalskin Derivatives in Nature: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Przewalskin derivatives, a class of structurally diverse diterpenoids primarily isolated from Salvia przewalskii Maxim., have garnered significant interest within the scientific community due to their promising biological activities. This technical guide provides a comprehensive overview of the naturally occurring this compound derivatives, with a focus on their isolation, biological evaluation, and biosynthetic origins. Detailed experimental protocols for extraction and purification are presented, alongside a compilation of quantitative data on their biological effects, including anti-HIV-1 and anti-inflammatory activities. Furthermore, this document explores the potential mechanisms of action, including possible interactions with the NF-κB signaling pathway, and outlines a putative biosynthetic pathway for these intricate natural products. The information is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Introduction

The genus Salvia is a rich source of bioactive secondary metabolites, with diterpenoids being a prominent chemical class. Among these, the this compound derivatives, first identified in Salvia przewalskii, represent a unique subgroup characterized by complex and often unprecedented carbon skeletons. These compounds have demonstrated a range of biological activities, making them attractive candidates for further investigation in drug development programs. This guide aims to consolidate the current knowledge on naturally occurring this compound derivatives to facilitate ongoing and future research efforts.

Natural Occurrence and Isolation

This compound derivatives are predominantly found in the roots and rhizomes of Salvia przewalskii Maxim., a perennial herb native to China. The isolation of these compounds typically involves solvent extraction of the dried and powdered plant material, followed by a series of chromatographic purification steps.

Table 1: Naturally Occurring this compound Derivatives from Salvia przewalskii

| Compound Name | Molecular Formula | Source Material | Reference |

| This compound A | C₂₃H₂₈O₅ | Roots | [1] |

| This compound B | C₂₀H₂₂O₅ | Roots | [2] |

| This compound C | C₂₀H₂₄O₄ | Roots | [3] |

| This compound D | C₂₀H₂₄O₄ | Roots | [3] |

| Salviprolin A | C₃₅H₃₀O₉ | Roots | [4] |

| Salviprolin B | C₃₅H₃₀O₉ | Roots | [4] |

Quantitative Biological Activity Data

Several this compound derivatives and related compounds from Salvia przewalskii have been evaluated for their biological activities. The following table summarizes the available quantitative data.

Table 2: Biological Activities of this compound Derivatives and Related Compounds

| Compound | Biological Activity | Assay System | Quantitative Data (EC₅₀/IC₅₀) | Reference |

| This compound B | Anti-HIV-1 | HIV-1 replication in C8166 cells | EC₅₀ = 30 µg/mL | [2][5] |

| Abietane Diterpenoids from S. przewalskii | Anti-inflammatory | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages | - | |

| Salviprolin A & B | Cytotoxicity | Various cancer cell lines | Preliminary investigation, poor isolation yields limited detailed study | [4] |

Experimental Protocols

Extraction and Isolation of Salviprolin A and B

This protocol is adapted from the methodology described for the isolation of Salviprolin A and B from the roots of Salvia przewalskii[4].

-

Extraction:

-

Air-dry and powder the roots of S. przewalskii (7.0 kg).

-

Extract the powdered material with 70% aqueous acetone (3 x 24 h) at room temperature.

-

Concentrate the extract in vacuo to yield a crude extract (1.3 kg).

-

Suspend the crude extract in H₂O and partition with CHCl₃.

-

-

Chromatographic Purification:

-

Subject the CHCl₃-soluble extract (220.0 g) to silica gel column chromatography (CC) using a petroleum ether/acetone gradient (1:0 to 0:1) to obtain fractions SI–VII.

-

Fractionate Fr. SIII (6.3 g) over a silica gel column with a petroleum ether/EtOAc gradient (16:1–2:3) to yield eight subfractions (SIII1–III8).

-

Purify subfraction SIII5 (648.0 mg) by semipreparative HPLC (MeOH/H₂O, 85:15) to afford Salviprolin A (3.2 mg) and Salviprolin B (4.0 mg)[4].

-

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound derivatives are not yet fully elucidated. However, the anti-inflammatory properties of other diterpenoids from Salvia species suggest a potential interaction with key inflammatory signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, and many natural products exert their anti-inflammatory effects by modulating this pathway. While direct evidence for the interaction of this compound derivatives with the NF-κB pathway is currently lacking, it represents a plausible avenue for future investigation.

Figure 1: A proposed model of the NF-κB signaling pathway and a hypothetical point of intervention for this compound derivatives.

Biosynthesis

The biosynthesis of this compound derivatives proceeds through the terpenoid pathway, starting from the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While the specific enzymes involved in the formation of the unique this compound skeletons have not been fully characterized, a plausible biosynthetic pathway can be proposed based on known diterpenoid biosynthesis in Salvia species. The initial steps likely involve the formation of geranylgeranyl pyrophosphate (GGPP), followed by cyclization reactions catalyzed by diterpene synthases to form the characteristic polycyclic core structures. Subsequent oxidative modifications would then lead to the various this compound derivatives.

Figure 2: A generalized biosynthetic pathway for the formation of this compound derivatives.

Conclusion and Future Directions

The this compound derivatives from Salvia przewalskii represent a fascinating and promising class of natural products. Their unique chemical structures and initial biological activity data warrant further investigation. Future research should focus on the isolation of additional derivatives, comprehensive evaluation of their biological activities against a wider range of therapeutic targets, and elucidation of their precise mechanisms of action. A deeper understanding of their biosynthetic pathways, including the identification and characterization of the key enzymes involved, could pave the way for their biotechnological production through synthetic biology approaches. Such efforts will be crucial in unlocking the full therapeutic potential of these remarkable natural compounds.

References

- 1. Biomimetic Synthesis of Isorosmanol and this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound B, a novel diterpenoid with an unprecedented skeleton from Salvia przewalskii maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two new icetexane diterpenoids from Salvia przewalskii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioisomers Salviprolin A and B, Unprecedented Rosmarinic Acid Conjugated Dinorditerpenoids from Salvia przewalskii Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of (-)-Przewalskin B----lanzhou Branch;Chinese Academy of Sciences [english.lzb.cas.cn]

Preliminary Biological Screening of Przewalskin: A Technical Guide

This guide provides an in-depth overview of the preliminary biological screening of Przewalskin and related diterpenoids isolated from Salvia przewalskii. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the cytotoxic, anti-inflammatory, and anti-HIV activities of these compounds. The content includes quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and signaling pathways.

Biological Activity of this compound and Related Diterpenoids

Compounds isolated from Salvia przewalskii, including various this compound diterpenoids, have been evaluated for a range of biological activities. The primary areas of investigation include their potential as anti-cancer, anti-inflammatory, and antiviral agents.

Cytotoxic Activity

Several diterpenoids from Salvia species have demonstrated cytotoxic effects against various human cancer cell lines. Przewalskone, a compound structurally related to this compound, has shown significant cytotoxicity, outperforming the standard chemotherapeutic agent cisplatin in some cases.[1] Other diterpenoids isolated from related Salvia species have also been reported to possess micromolar potencies against a panel of cancer cell lines.

Table 1: Cytotoxicity of Przewalskone against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Positive Control (Cisplatin) IC₅₀ (µM) |

| Przewalskone | HL-60 | Human Myeloid Leukemia | 0.69 | >10 |

| Przewalskone | SMMC-7721 | Hepatocellular Carcinoma | 1.25 | >10 |

| Przewalskone | A-549 | Lung Cancer | 1.88 | >10 |

| Przewalskone | MCF-7 | Breast Cancer | 2.35 | >10 |

| Przewalskone | SW-480 | Colon Cancer | 1.95 | >10 |

| (Data derived from studies on Przewalskone, a related compound)[1] |

Anti-inflammatory Activity

Diterpenoids from the roots of Salvia przewalskii have been assessed for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[1] Inhibition of NO is a key indicator of anti-inflammatory potential. Several abietane analogues isolated from the plant demonstrated promising activity in this assay.

Table 2: Anti-inflammatory Activity of Diterpenoids from Salvia przewalskii

| Compound | Assay | Target | Activity |

| Abietane Analogues (e.g., Compounds 1, 2, 11a) | Nitric Oxide Inhibition | iNOS in RAW 264.7 cells | Promising inhibition of NO release |

| (Specific IC₅₀ values require access to the full-text publication)[1] |

Anti-HIV Activity

Preliminary screenings have identified anti-HIV activity in this compound compounds. Specifically, this compound B has been reported to exhibit modest activity against HIV-1.

Table 3: Anti-HIV-1 Activity of this compound B

| Compound | Virus Strain | Assay | EC₅₀ |

| This compound B | HIV-1 | Not specified in abstract | 30 µg/mL |

| [2] |

Experimental Protocols

The following sections detail the methodologies for the key biological screening assays cited in this guide.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480) in appropriate media and conditions.

-

Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of this compound compounds in dimethyl sulfoxide (DMSO).

-

Create a series of dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the culture medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay quantifies the anti-inflammatory activity of compounds by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Cell Seeding:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

-

Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound compounds for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with compound only (to check for inherent cytotoxicity).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes in the dark.

-

-

Data Acquisition:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples, which reflects the amount of NO produced.

-

Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC₅₀ value.

-

Anti-HIV Screening: p24 Antigen Assay

This assay measures the amount of HIV-1 p24 capsid protein produced in infected cells, which is an indicator of viral replication. A reduction in p24 levels signifies antiviral activity.

Protocol:

-

Cell Infection:

-

Use a susceptible T-cell line (e.g., MT-4 cells) or peripheral blood mononuclear cells (PBMCs).

-

Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

-

-

Compound Treatment:

-

Immediately after infection, add serial dilutions of the this compound compounds to the cell culture.

-

Include a no-drug virus control and a positive control drug (e.g., Zidovudine, AZT).

-

Incubate the cultures for 4-7 days to allow for several rounds of viral replication.

-

-

Sample Collection:

-

After the incubation period, collect the cell culture supernatant.

-

Lyse the cells if intracellular p24 is to be measured.

-

-

p24 ELISA:

-

Coat a 96-well ELISA plate with an anti-p24 capture antibody.

-

Add the collected supernatants (or cell lysates) to the wells and incubate.

-

Wash the plate and add a biotinylated anti-p24 detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm.

-

Quantify the p24 concentration using a standard curve generated with recombinant p24 antigen.

-

Calculate the percentage of inhibition of HIV-1 replication and determine the EC₅₀ value (the effective concentration that inhibits viral replication by 50%).

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and a key signaling pathway relevant to the biological screening of this compound.

Caption: Workflow for the MTT Cytotoxicity Assay.

Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.

References

Unraveling the Intricate Diterpenoid Skeleton of Przewalskin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the unique diterpenoid skeletons of Przewalskin A and B, natural products isolated from Salvia przewalskii. This document details their complex chemical structures, the experimental protocols for their isolation and characterization, and the proposed biosynthetic pathways. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to the this compound Diterpenoids

This compound A and B are two notable diterpenoids discovered in the plant Salvia przewalskii. This compound A is a C23 terpenoid characterized by a unique 6/6/7 carbon ring system. In contrast, this compound B possesses a novel and unprecedented diterpenoid skeleton, setting it apart from other known natural products.[1] Both compounds have garnered interest due to their intriguing molecular architectures and modest anti-HIV-1 activity, making them attractive targets for synthetic and medicinal chemistry studies.

Structural Elucidation of the this compound Skeletons

The determination of the intricate three-dimensional structures of this compound A and B was accomplished through a combination of advanced spectroscopic techniques and X-ray crystallography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in delineating the connectivity and stereochemistry of the carbon and proton atoms within the this compound molecules. While the specific, detailed NMR data tables from the original publications are essential for a complete analysis, a summary of the types of experiments conducted is provided below.

Table 1: Spectroscopic Data for this compound B

| Technique | Data Type | Reference |

| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | [2] |

| ¹³C NMR | Chemical Shifts (δ) | [2] |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Correlation Spectra for structural connectivity and stereochemistry | [2] |

Table 2: Spectroscopic Data for this compound A

| Technique | Data Type | Reference |

| ¹H NMR | Chemical Shifts (δ), Coupling Constants (J) | [3] |

| ¹³C NMR | Chemical Shifts (δ) | [3] |

| 2D NMR (COSY, HSQC, HMBC) | Correlation Spectra for structural connectivity | [3] |

| Mass Spectrometry (MS) | Molecular Formula Determination | [3] |

X-ray Crystallography

Single-crystal X-ray diffraction analysis provided the definitive proof of the molecular structures of this compound B and a derivative of this compound A, confirming the novel skeletal frameworks and establishing the relative stereochemistry of the chiral centers.

Table 3: Crystallographic Data for this compound B

| Parameter | Value | Reference |

| CCDC Number | 626690 | [2] |

| Molecular Formula | C₂₀H₂₆O₄ | [2] |

| Crystal System | Orthorhombic | [2] |

| Space Group | P2₁2₁2₁ | [2] |

The crystallographic data for a PDC oxidation derivative of this compound A was also crucial for its structural confirmation.[3]

Experimental Protocols

Isolation and Purification of this compound Diterpenoids

The isolation of this compound A and B from the roots of Salvia przewalskii involves a multi-step extraction and chromatographic purification process. A general workflow is outlined below.

Caption: General workflow for the isolation of this compound diterpenoids.

A detailed, step-by-step protocol based on published methods would involve:

-

Extraction: The air-dried and powdered roots of Salvia przewalskii (7.0 kg) are extracted exhaustively with 70% aqueous acetone at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[4]

-

Partitioning: The crude extract is suspended in water and partitioned with chloroform (CHCl₃) to separate compounds based on their polarity. The CHCl₃-soluble fraction, containing the diterpenoids, is collected.[4]

-

Silica Gel Column Chromatography: The CHCl₃ extract is subjected to column chromatography on a silica gel column, eluting with a gradient of petroleum ether and acetone. This separates the extract into several fractions.[4]

-

Semipreparative HPLC: Fractions containing the compounds of interest are further purified by semipreparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound A and B.[4]

Structural Characterization Methodology

Caption: Workflow for the structural elucidation of this compound.

The structural elucidation of the isolated compounds involves the following key steps:

-

NMR Spectroscopy: ¹H, ¹³C, and a suite of 2D NMR experiments (COSY, HSQC, HMBC, NOESY/ROESY) are performed on the purified compounds. These experiments provide information on the chemical environment of each proton and carbon, their connectivity, and through-space proximities, which are pieced together to build the molecular framework.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of the compounds.

-

Single-Crystal X-ray Diffraction: Suitable crystals of the compounds (or their derivatives) are grown and subjected to X-ray diffraction analysis. The resulting electron density map is used to build a 3D model of the molecule, providing unambiguous evidence of its structure and stereochemistry.

Proposed Biosynthetic Pathway

The intricate skeletons of this compound A and B are believed to be biosynthesized in Salvia przewalskii from common diterpene precursors through a series of enzymatic reactions. A putative biosynthetic pathway for this compound A has been proposed to involve the condensation of a normal o-quinone diterpene with acetoacetyl-CoA, followed by intramolecular aldol and oxidation reactions.

Caption: Proposed biosynthetic pathway leading to the this compound A skeleton.

This proposed pathway highlights the complex enzymatic machinery within Salvia species that is capable of generating highly modified and unique diterpenoid structures.

Conclusion

The diterpenoid skeletons of this compound A and B represent significant discoveries in the field of natural product chemistry. Their novel and complex structures, elucidated through rigorous spectroscopic and crystallographic methods, provide challenging targets for total synthesis and inspiration for the design of new therapeutic agents. The detailed experimental protocols and biosynthetic insights presented in this guide offer a valuable resource for researchers working to unlock the full potential of these fascinating molecules. Further investigation into the biological activities and mechanism of action of the Przewalskins is warranted to explore their potential in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound B | C20H26O4 | CID 51002763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regioisomers Salviprolin A and B, Unprecedented Rosmarinic Acid Conjugated Dinorditerpenoids from Salvia przewalskii Maxim - PMC [pmc.ncbi.nlm.nih.gov]

Przewalskin B: A Technical Overview of A Diterpenoid with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Przewalskin B is a naturally occurring diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its chemical properties and available biological data. Due to the limited publicly available information on the biological activities of this compound B, this document also furnishes detailed, exemplary experimental protocols and conceptual signaling pathway diagrams to guide future research and drug development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound B is presented below.

| Property | Value | Source |

| CAS Number | 924896-96-8 | [PubChem] |

| Molecular Formula | C₂₀H₂₆O₄ | [PubChem] |

| Molecular Weight | 330.4 g/mol | [PubChem] |

| IUPAC Name | (1R,4S,10R,13R)-13-hydroxy-5,5-dimethyl-15-propan-2-yl-11-oxatetracyclo[8.6.0.0¹,¹³.0⁴,⁹]hexadeca-8,15-diene-12,14-dione | [PubChem] |

Biological Activity

Currently, the publicly accessible data on the biological activity of this compound B is limited. A single study has reported its modest activity against the Human Immunodeficiency Virus type 1 (HIV-1).

| Biological Activity | Test System | Result (EC₅₀) |

| Anti-HIV-1 Activity | --- | > 30 µg/mL |

EC₅₀ (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and expansion of existing findings. Given the sparse specific data for this compound B, the following sections provide detailed, standardized protocols for assessing antiviral, cytotoxic, anti-inflammatory, and anticancer activities.

Anti-HIV-1 Activity Assay

This protocol describes a cell-based assay to determine the inhibitory effect of a compound on HIV-1 replication in MT-4 human T-cell lymphoma cells.

Objective: To determine the EC₅₀ of this compound B against HIV-1.

Materials:

-

MT-4 cells

-

HIV-1 laboratory strain (e.g., IIIB)

-

This compound B

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. Just before the assay, centrifuge the cells and resuspend them in fresh medium to a density of 1 x 10⁵ cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound B in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations.

-

Infection and Treatment:

-

Add 100 µL of the MT-4 cell suspension to each well of a 96-well plate.

-

Add 50 µL of the diluted this compound B solutions to the respective wells. Include wells with medium only (cell control) and wells with cells and DMSO (vehicle control).

-

Add 50 µL of a predetermined dilution of HIV-1 stock to infect the cells. Include wells with uninfected cells treated with the compound to assess cytotoxicity.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 5 days.

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability and viral inhibition for each compound concentration. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxic effects of this compound B on a selected cell line.

Objective: To determine the CC₅₀ (50% cytotoxic concentration) of this compound B.

Procedure:

-

Follow steps 1 and 2 of the Anti-HIV-1 Activity Assay.

-

Treatment: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of the diluted this compound B solutions.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Assay and Data Analysis: Follow steps 5 and 6 of the Anti-HIV-1 Activity Assay to determine the CC₅₀ value.

Anti-inflammatory Activity Assay

This protocol describes an in vitro assay to evaluate the potential of this compound B to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To assess the anti-inflammatory activity of this compound B by measuring its effect on NO production.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM medium with 10% FBS

-

LPS from Escherichia coli

-

Griess reagent

-

This compound B

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound B for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

NO Measurement:

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Anticancer Activity Screening

This protocol provides a general method for screening the anticancer activity of this compound B against a panel of human cancer cell lines.

Objective: To evaluate the in vitro anticancer activity of this compound B.

Procedure:

-

Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Assay: Perform a cytotoxicity assay as described above for each cell line.

-

Data Analysis: Determine the IC₅₀ value of this compound B for each cancer cell line. A lower IC₅₀ value indicates higher potency.

Potential Mechanisms of Action: Signaling Pathways

The biological effects of natural products are often mediated through their interaction with cellular signaling pathways. While no specific data exists for this compound B, the following diagrams illustrate hypothetical scenarios of how a diterpenoid could modulate key pathways like NF-κB and MAPK, which are often implicated in inflammation and cancer.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound B.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Przewalskin

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the total synthesis of Przewalskin, a complex diterpenoid natural product. The methodologies outlined below are based on published synthetic routes and are intended to serve as a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a structurally unique diterpenoid isolated from Salvia przewalskii. Its complex polycyclic architecture has made it an attractive target for total synthesis, leading to the development of several innovative synthetic strategies. This document details three distinct and successful total syntheses of this compound B, providing a foundation for the synthesis of analogs for biological evaluation.

Methodology 1: Intramolecular Nucleophilic Acyl Substitution (INAS) and Aldol Condensation Approach

This enantioselective synthesis of (-)-Przewalskin B was reported by Zheng, She, Yang, and colleagues. The key strategic elements of this approach include a diastereoselective intramolecular nucleophilic acyl substitution (INAS) to construct the core bicyclic system, followed by an intramolecular aldol condensation to forge a key five-membered ring.

Retrosynthetic Analysis

The retrosynthetic analysis for this approach is depicted below. The tetracyclic structure of (-)-Przewalskin B is disconnected via a late-stage hydroxylation and lactonization. The tricyclic core is envisioned to arise from an intramolecular aldol condensation of a 1,4-diketone. This diketone precursor is traced back to a bicyclic ester, which is assembled through a crucial intramolecular nucleophilic acyl substitution (INAS) reaction of a highly functionalized diester.

Caption: Retrosynthetic analysis of (-)-Przewalskin B via the INAS/Aldol approach.

Key Experimental Protocols

1. Intramolecular Nucleophilic Acyl Substitution (INAS) Reaction

-

Description: This key step constructs the bicyclo[3.2.1]octane core of the molecule.

-

Protocol: To a solution of the acyclic diester precursor in THF at -78 °C is added a solution of LiHMDS (1.1 equiv) in THF. The reaction mixture is stirred at this temperature for 1 hour. The reaction is then quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel.

2. Intramolecular Aldol Condensation

-

Description: This reaction forms the five-membered C ring of the tricyclic intermediate.

-

Protocol: The 1,4-diketone precursor is dissolved in a mixture of THF and water. To this solution is added a catalytic amount of a base (e.g., LiOH). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then neutralized with a mild acid and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | d.r. |

| INAS Reaction | Acyclic Diester | Bicyclic Ester | LiHMDS, THF, -78 °C | 85 | >20:1 |

| Intramolecular Aldol Condensation | 1,4-Diketone | Tricyclic Enone | LiOH, THF/H2O, rt | 71 (3 steps) | N/A |

| Final Hydroxylation | Tetracyclic β-Keto Lactone | (-)-Przewalskin B | LDA, Davis' oxaziridine, -78 °C | 81 | N/A |

Methodology 2: Diels-Alder/Claisen-Johnson/RCM Approach

This synthesis of racemic (±)-Przewalskin B features a Diels-Alder reaction to construct the A ring, a Johnson-Claisen rearrangement to establish the spiro-quaternary center, and a ring-closing metathesis (RCM) to form the cyclic enone moiety.[1][2]

Synthetic Workflow

The forward synthesis begins with a Diels-Alder reaction between a diene and methylacrolein to form the initial bicyclic system. This is followed by a series of transformations including a Wolff-Kishner reduction. A key Johnson-Claisen rearrangement is then employed to introduce a crucial ester functionality and set up the spirocyclic center. Subsequent modifications lead to a diene that undergoes a ring-closing metathesis to form a key tricyclic intermediate. Further functional group manipulations then lead to (±)-Przewalskin B.

Caption: Synthetic workflow for (±)-Przewalskin B via the Diels-Alder/RCM approach.

Key Experimental Protocols

1. Diels-Alder Reaction

-

Description: This cycloaddition reaction constructs the initial A ring of the target molecule.

-

Protocol: A solution of the diene and methylacrolein in a suitable solvent (e.g., toluene) is heated in a sealed tube. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting adduct is purified by column chromatography.

2. Johnson-Claisen Rearrangement

-

Description: This rearrangement establishes the spiro-quaternary center and introduces an ester group.

-

Protocol: The allylic alcohol is dissolved in an excess of triethyl orthoacetate containing a catalytic amount of a weak acid (e.g., propionic acid). The mixture is heated to reflux. After the reaction is complete, the excess triethyl orthoacetate is removed under vacuum, and the crude product is purified.

3. Ring-Closing Metathesis (RCM)

-

Description: This reaction is used to form the seven-membered ring containing the enone functionality.

-

Protocol: The diene precursor is dissolved in degassed dichloromethane. A solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst) in dichloromethane is then added. The reaction mixture is stirred at room temperature under an inert atmosphere. Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | d.r. |

| Diels-Alder Reaction | Diene | Diels-Alder Adduct | Methylacrolein, 40 °C | 89 | 12.5:1 |

| Johnson-Claisen Rearrangement | Allylic Alcohol | Spirocyclic Ester | Triethyl orthoacetate, propionic acid, reflux | 85 | N/A |

| Ring-Closing Metathesis | Diene Precursor | Tricyclic Enone | Grubbs' II catalyst, CH2Cl2, rt | 75 | N/A |

Methodology 3: SN2' Substitution/Organocatalytic Aldol/C-H Insertion Approach

A third distinct and efficient strategy for the enantioselective total synthesis of (+)-Przewalskin B was developed by Tu and coworkers. This route features a key intermolecular SN2' substitution, a diastereoselective organocatalytic aldol cyclization, and a rhodium-catalyzed intramolecular carbene insertion into a tertiary C-H bond.

Logical Relationship of Key Steps

This synthetic strategy follows a convergent approach. The initial steps focus on the preparation of two key fragments. An intermolecular SN2' substitution reaction couples these fragments. The resulting intermediate then undergoes a crucial organocatalytic intramolecular aldol cyclization to construct a significant portion of the polycyclic core. The synthesis is completed by a rhodium-catalyzed C-H carbene insertion, which forges the final ring of the tetracyclic system.

Caption: Logical flow of the SN2'/Aldol/C-H Insertion synthesis of (+)-Przewalskin B.

Key Experimental Protocols

1. Intermolecular SN2' Substitution

-

Description: This reaction couples the two main fragments of the molecule with high regioselectivity.

-

Protocol: To a solution of the organocuprate reagent (prepared in situ) in an ethereal solvent at low temperature (-78 °C) is added a solution of the iodoallylic phosphate. The reaction is stirred for several hours at this temperature before being warmed to room temperature. The reaction is quenched, and the product is extracted and purified.

2. Diastereoselective Organocatalytic Aldol Cyclization

-

Description: An organocatalyst is used to control the stereochemistry of the intramolecular aldol reaction that forms a key ring.

-

Protocol: The linear precursor is dissolved in a suitable solvent, and an organocatalyst (e.g., a proline derivative) is added. The mixture is stirred at the specified temperature until the reaction is complete. The product is then isolated and purified.

3. Rh(II)-mediated Intramolecular Carbene Insertion

-

Description: This final ring-closing step involves the insertion of a rhodium carbene into a tertiary C-H bond.

-

Protocol: To a solution of the diazo precursor in a non-polar solvent (e.g., dichloromethane or toluene) is added a catalytic amount of a rhodium(II) catalyst (e.g., Rh2(OAc)4). The reaction is typically carried out at room temperature or with gentle heating. The evolution of nitrogen gas is observed. After completion, the solvent is removed, and the tetracyclic product is purified by chromatography.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | d.r. or e.e. |

| Intermolecular SN2' Substitution | Iodoallylic Phosphate | Coupled Product | Organocuprate, THF, -78 °C | High | N/A |

| Organocatalytic Aldol Cyclization | Linear Precursor | Cyclized Aldol Product | Organocatalyst (e.g., proline derivative), solvent | High | High d.r. |

| Intramolecular C-H Carbene Insertion | Diazo Precursor | (+)-Przewalskin B | Rh2(OAc)4, CH2Cl2, rt | Good | N/A |

Conclusion

The total syntheses of this compound presented herein showcase a range of modern synthetic methodologies. These detailed protocols and data provide a valuable resource for chemists engaged in the synthesis of complex natural products and the development of new therapeutic agents. The strategic insights from these approaches can be applied to the synthesis of other structurally related compounds.

References

Application Notes and Protocols: Przewalskin Extraction and Purification from Salvia przewalskii

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the extraction, separation, and purification of Przewalskin and other bioactive compounds from the roots of Salvia przewalskii. The protocols herein detail a multi-step process commencing with solvent extraction, followed by sequential chromatographic purification using macroporous resin, silica gel, Sephadex LH-20, and reversed-phase C18 columns. This methodology is designed to yield high-purity compounds suitable for further research and drug development applications.

Introduction

Salvia przewalskii Maxim., a perennial herb belonging to the Lamiaceae family, is a traditional medicinal plant distributed in western China.[1] Its roots are rich in a variety of bioactive constituents, including diterpenoids and phenolic acids, which have demonstrated a range of pharmacological properties such as antioxidative, anti-inflammatory, and cytotoxic effects.[1][2] Among the notable compounds isolated from this plant are Przewalskins, a series of diterpenoids with potential therapeutic value.[3] This document outlines detailed protocols for the efficient extraction and purification of these compounds for scientific investigation.

Data Presentation: Compound Yields

The following table summarizes the yields of various compounds that can be isolated from a 100 g sample of the crude 50% ethanol extract of Salvia przewalskii roots, as reported in the literature.[4] Actual yields may vary based on the geographical source, harvest time, and specific processing conditions of the plant material.

| Compound | Chemical Class | Yield from 100 g Crude Extract |

| Isoganxinonic acid A | Diterpenoid | 10 mg |

| γ-linolenic acid | Fatty Acid | 600 mg |

| Tanshinol B | Phenolic Acid | 20 mg |

| Cryptotanshinone | Diterpenoid | 20 mg |

| Paeoniflorin | Monoterpene Glycoside | 120 mg |

| Protocatechualdehyde | Phenolic Aldehyde | 40 mg |

| Protocatechuic acid | Phenolic Acid | 40 mg |

| Caffeic acid | Phenolic Acid | 60 mg |

| Rosmarinic acid | Phenolic Acid | 80 mg |

| Salvianolic acid B | Phenolic Acid | 40 mg |

Experimental Protocols

Protocol 1: Crude Extraction from Plant Material

This initial step involves the large-scale extraction of compounds from the dried roots of Salvia przewalskii.

Materials:

-

Dried, powdered roots of Salvia przewalskii

-

50% (v/v) Ethanol in deionized water

-

Large-scale percolation apparatus

-

Rotary evaporator

Procedure:

-

Place 10 kg of dried and powdered Salvia przewalskii roots into a large-scale percolator.

-

Add 150 L of 50% ethanol solution, ensuring the entire plant material is submerged.

-

Macerate at room temperature for 24-48 hours to allow for efficient extraction.

-

Collect the ethanolic extract by draining the percolator.

-

Concentrate the collected extract using a rotary evaporator under reduced pressure. Maintain a water bath temperature of 40-50°C to prevent degradation of thermolabile compounds.

-

The resulting concentrated oleoresin is the crude extract (approximate yield: 1.2 kg).[4]

Protocol 2: Initial Fractionation by Macroporous Resin Chromatography

This protocol serves to separate the crude extract into fractions of varying polarity, enriching the target diterpenoids.

Materials:

-

Crude extract of Salvia przewalskii

-

Macroporous adsorption resin (e.g., D101, HPD-100)

-

Glass chromatography column

-

Deionized water

-

Ethanol solutions: 50%, 70%, and 95% (v/v)

Procedure:

-

Prepare a slurry of the macroporous resin in deionized water and pack it into the chromatography column.

-

Equilibrate the packed column by washing with 2-3 bed volumes of deionized water.

-

Dissolve 100 g of the crude extract in a suitable volume of the initial mobile phase (deionized water).

-

Load the sample onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).

-

Elute the column sequentially with the following solvents, collecting each fraction separately:

-

Deionized water (to remove sugars and other highly polar impurities).

-

50% ethanol solution.

-

70% ethanol solution.

-

95% ethanol solution.

-

-

The fraction eluted with 50% ethanol is typically enriched with diterpenoids and phenolic compounds.[4] Concentrate this fraction under reduced pressure to yield a residue (approximate yield: 50 g).[4]

Protocol 3: Silica Gel Column Chromatography

This step further separates the components of the enriched fraction based on their affinity to the polar stationary phase.

Materials:

-

Enriched diterpenoid fraction from Protocol 2.

-

Silica gel (200-300 mesh) for column chromatography.

-

Chromatography column.

-

Elution solvents: Hexane, Ethyl Acetate, Chloroform, Methanol (HPLC grade).

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

-

TLC developing tank and UV lamp.

Procedure:

-

Prepare a slurry of silica gel in the initial non-polar solvent (e.g., 100% hexane) and pack the chromatography column.

-

Adsorb the dried residue from Protocol 2 onto a small amount of silica gel to create a dry-load.

-

Carefully add the dry-load to the top of the packed column.

-

Begin elution with a low-polarity solvent system (e.g., hexane/ethyl acetate, 9:1 v/v).

-

Gradually increase the solvent polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

-

Collect fractions of equal volume (e.g., 200 mL).

-

Monitor the separation by spotting fractions onto a TLC plate, developing it in an appropriate solvent system, and visualizing under UV light (254 nm and 365 nm).

-

Combine fractions that show similar TLC profiles.

-

Evaporate the solvent from the combined fractions to obtain semi-purified compounds.

Protocol 4: Final Purification using Sephadex LH-20 and RP-18 Chromatography

The final purification of this compound is achieved through a combination of size-exclusion and reversed-phase chromatography.

Materials:

-

Semi-purified fractions from Protocol 3.

-

Sephadex LH-20.

-

Reversed-Phase C18 (RP-18) packing material.

-

Appropriate glass and/or preparative HPLC columns.

-

Methanol (HPLC grade).

-

Acetonitrile and water (HPLC grade).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system.

Procedure:

-

Sephadex LH-20 Chromatography:

-

Swell the Sephadex LH-20 gel in methanol for at least 3 hours.[5]

-

Pack a column with the swollen gel.

-

Dissolve the semi-purified fraction in a minimal volume of methanol.

-

Apply the sample to the column and elute with methanol at a low flow rate.

-

This step separates compounds based on molecular size and polarity, effectively removing pigments and polymeric substances.

-

Collect fractions and monitor by TLC or HPLC.

-

-